molecular formula C13H20ClNO2S B6350907 (E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride CAS No. 1421769-36-9

(E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride

Cat. No. B6350907
CAS RN: 1421769-36-9
M. Wt: 289.82 g/mol
InChI Key: GCAPJUDUXIQZLD-APNCBEBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride, also known as AMPHSH, is an organic compound used in a variety of scientific studies. It is a synthetic compound, with a molecular formula of C9H16N2O3S•HCl. AMPHSH is an important reagent in organic synthesis and is used in the preparation of various organic compounds. It is also used in the preparation of biologically active compounds, such as peptides and nucleosides, and in the study of their structure and function.

Mechanism of Action

(E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride acts as a nucleophilic reagent in organic synthesis. It reacts with electrophilic compounds to form covalent bonds. This reaction is known as nucleophilic substitution and is used in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
This compound has not been reported to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

(E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride is a versatile reagent that is useful in a variety of laboratory experiments. It is easy to synthesize and is stable under a wide range of conditions. It is also relatively inexpensive and can be purchased commercially. However, it is not as reactive as some other reagents and may require the use of higher temperatures or longer reaction times.

Future Directions

There are a number of potential future directions for research involving (E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride. These include further investigation into its mechanism of action, its use in the synthesis of biologically active compounds, and its use in the study of fluorescent molecules. Additionally, further research could be done into its applications in drug design, medicinal chemistry, and biotechnology. Finally, further studies could be conducted to explore its potential use in the development of new materials and technologies.

Synthesis Methods

(E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride is a synthetic compound, and can be synthesized through a variety of methods. One of the most common methods involves the reaction of 3-amino-5-methylhexane with phenylsulfonyl chloride in the presence of a base, such as triethylamine. This reaction produces a mixture of this compound and its (Z)-isomer. The (E)-isomer is then isolated by column chromatography.

Scientific Research Applications

(E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride is used in a variety of scientific studies. It is used in the preparation of biologically active compounds, such as peptides and nucleosides, and in the study of their structure and function. It is also used in the synthesis of biologically active compounds, such as antibiotics, and in the study of their mechanism of action. In addition, this compound is used in the synthesis of fluorescent molecules and in the study of their photophysical properties.

properties

IUPAC Name

(E,3R)-1-(benzenesulfonyl)-5-methylhex-1-en-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S.ClH/c1-11(2)10-12(14)8-9-17(15,16)13-6-4-3-5-7-13;/h3-9,11-12H,10,14H2,1-2H3;1H/b9-8+;/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAPJUDUXIQZLD-APNCBEBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=CS(=O)(=O)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](/C=C/S(=O)(=O)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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